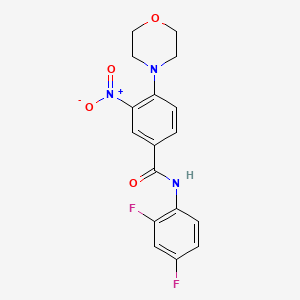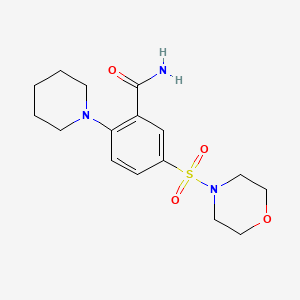![molecular formula C17H13ClF3NO3 B4399723 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4399723.png)
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
Overview
Description
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate, also known as CP-547,632, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are being investigated as potential treatments for a range of medical conditions, including muscle wasting, osteoporosis, and hypogonadism.
Mechanism of Action
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate works by selectively binding to and activating androgen receptors in muscle and bone tissue. This activation leads to an increase in protein synthesis and the growth of muscle and bone tissue. Unlike traditional anabolic steroids, SARMs like this compound are designed to be selective in their actions, targeting only specific tissues and avoiding the unwanted side effects associated with traditional steroids.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone tissue, this compound has also been shown to have other physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal models, suggesting that it may have potential as a treatment for metabolic disorders such as type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate for use in laboratory experiments is its selectivity for androgen receptors in specific tissues. This allows researchers to target specific physiological pathways and study the effects of the compound in a controlled setting. However, one potential limitation of this compound is its relatively short half-life, which may limit its effectiveness in longer-term studies.
Future Directions
There are a number of potential future directions for research on 4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate and other SARMs. One area of interest is the development of more selective and potent compounds that can target specific tissues with greater precision. Additionally, there is ongoing research into the potential use of SARMs in the treatment of a range of medical conditions, including cancer cachexia and age-related muscle loss. Finally, there is interest in exploring the potential use of SARMs in combination with other therapies, such as exercise and nutritional interventions, to maximize their therapeutic potential.
Scientific Research Applications
4-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been extensively studied for its potential use in scientific research, particularly in the areas of muscle wasting and osteoporosis. In preclinical studies, it has been shown to increase muscle mass and bone density in animal models, suggesting that it may have therapeutic potential in these conditions.
properties
IUPAC Name |
[4-[[4-chloro-2-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c1-2-15(23)25-12-6-3-10(4-7-12)16(24)22-14-8-5-11(18)9-13(14)17(19,20)21/h3-9H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURKZVBDQHUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4399647.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4399665.png)
![2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenol](/img/structure/B4399672.png)
![2-{[(4-formylphenoxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4399674.png)
![2-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399681.png)
![1-{2-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4399693.png)

![2-[(3-chlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4399712.png)
![1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4399715.png)
![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)
amine hydrochloride](/img/structure/B4399729.png)
![4-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4399735.png)
